2-(4-Methoxycarbonylthiophen-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-(4-methoxycarbonylthiophen-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S/c1-12-8(11)6-4-13-3-5(6)2-7(9)10/h3-4H,2H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCPJOFFXRTKIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC=C1CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxycarbonylthiophen-3-yl)acetic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced through esterification reactions, where a carboxylic acid reacts with methanol in the presence of an acid catalyst.
Acetic Acid Substitution: The acetic acid moiety can be introduced via a substitution reaction, where a suitable leaving group on the thiophene ring is replaced by an acetic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxycarbonylthiophen-3-yl)acetic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group or other reduced forms.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like bromine, chlorine, and nitronium ions are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated and nitrated thiophene derivatives.
Scientific Research Applications
2-(4-Methoxycarbonylthiophen-3-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Methoxycarbonylthiophen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : Electron-withdrawing groups (e.g., bromo in , methoxycarbonyl in the target compound) increase acidity and alter electronic properties of aromatic rings. Methoxy groups (electron-donating) reduce acidity compared to carbonyl derivatives.
- Ring Systems : Thiophene and benzofuran analogs (e.g., ) exhibit planar aromatic systems, facilitating π-π stacking, whereas bulky substituents (e.g., cyclohexyl in ) reduce solubility.
- Synthetic Routes : Multicomponent reactions (), halogenation (), and cyclization () are common strategies for similar compounds.
Research Findings on Substituent Influence and Reactivity
Electronic and Steric Effects
- Bromo vs. Methoxycarbonyl: In 2-(3-Bromo-4-methoxyphenyl)acetic acid (), bromo substituents increase C–C–C bond angles (121.5°) due to electron-withdrawing effects, whereas methoxy groups (118.2°) are electron-donating.
- Thiophene vs. Benzofuran : Thiophene derivatives (e.g., ) generally have lower molecular weights and higher polarity compared to benzofuran analogs (), influencing solubility and crystallization behavior.
Hydrogen Bonding and Crystal Packing
- Compounds like 2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid () form centrosymmetric hydrogen-bonded dimers (O–H···O), stabilizing crystal lattices. Similar behavior is anticipated for the target compound due to the carboxylic acid moiety.
- Thiazolidinone derivatives () exhibit cyclization-driven packing, whereas thiophene analogs may show π-π interactions between aromatic rings.
Biological Activity
2-(4-Methoxycarbonylthiophen-3-yl)acetic acid is a compound of increasing interest in pharmaceutical and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 2248321-52-8
- Molecular Formula : C11H10O4S
- Molecular Weight : 238.26 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The compound may exert its effects through modulation of signaling pathways related to inflammation, pain, and possibly cancer cell proliferation.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In a study assessing its efficacy against carrageenan-induced inflammation, the compound demonstrated a marked reduction in inflammatory markers, suggesting its potential as an anti-inflammatory agent.
| Treatment | Dose (mg/kg) | % Inhibition |
|---|---|---|
| Control | - | 0 |
| Standard (e.g., Aspirin) | 100 | 85% |
| This compound | 300 | 72% |
Analgesic Activity
The analgesic potential of this compound has been evaluated using the acetic acid-induced writhing test in mice. The results indicated that the compound significantly reduced the number of writhes, which is indicative of its pain-relieving properties.
| Treatment | Dose (mg/kg) | Early Phase % Inhibition | Late Phase % Inhibition |
|---|---|---|---|
| Control | - | 0 | 0 |
| Morphine | 5 | 83% | 92% |
| This compound | 150 | 48% | 70% |
| 300 | 74% | 88% |
Antioxidant Activity
The compound has also been studied for its antioxidant properties. In DPPH assays, it demonstrated significant free radical scavenging activity, which is crucial for mitigating oxidative stress-related damage in biological systems.
Case Studies and Research Findings
-
Inflammation and Pain Management :
A study published in Pharmacological Research explored the anti-inflammatory and analgesic effects of various compounds, including derivatives of thiophene. The results showed that compounds with similar structures to this compound exhibited strong anti-inflammatory effects in vivo, supporting its potential use in pain management therapies . -
Antioxidant Properties :
Another research article focused on the antioxidant activities of thiophene derivatives, revealing that compounds with methoxycarbonyl groups significantly inhibited lipid peroxidation and scavenged free radicals effectively . This highlights the potential role of such compounds in preventing oxidative damage in cells. -
Cancer Research :
Preliminary studies have suggested that compounds related to thiophene may exhibit anticancer properties by inducing apoptosis in cancer cell lines. Further research is required to elucidate the specific pathways involved and the efficacy of this compound in cancer treatment .
Q & A
Basic: What are the standard synthetic routes for 2-(4-Methoxycarbonylthiophen-3-yl)acetic acid?
Methodological Answer:
The synthesis typically involves functionalizing a thiophene ring with a methoxycarbonyl group and acetic acid moiety. A plausible route includes:
Esterification of Thiophene Carboxylic Acid : React 3-carboxythiophene with methanol under acidic conditions to form the methyl ester (methoxycarbonyl group) .
Introduction of Acetic Acid Side Chain : Use Friedel-Crafts alkylation or nucleophilic substitution to attach the acetic acid group to the thiophene ring.
Purification : Column chromatography or recrystallization (common in similar syntheses, e.g., ).
Example Reaction Conditions (Hypothetical Table):
| Step | Reagents/Conditions | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 1 | H₂SO₄, MeOH | MeOH | Reflux | ~75% | |
| 2 | ClCH₂COOH, AlCl₃ | DCM | 0–25°C | ~60% |
Advanced: How can regioselectivity challenges be addressed when functionalizing the thiophene ring?
Methodological Answer:
Regioselectivity is critical for positioning substituents on the thiophene ring. Strategies include:
- Directing Groups : Electron-donating groups (e.g., methoxy) can direct electrophilic substitution to specific positions. For example, bromination in acetic acid (as in ) favors the 3-position due to resonance effects.
- Steric and Electronic Modulation : Adjust reaction conditions (e.g., temperature, solvent polarity) to favor kinetic vs. thermodynamic control. Computational modeling (DFT) can predict substitution patterns .
Key Observation : In , bromination of 4-methoxyphenylacetic acid yielded 3-bromo-4-methoxy derivatives due to steric and electronic effects. Similar principles apply to thiophene systems.
Basic: What spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify protons and carbons in the thiophene ring, methoxycarbonyl group, and acetic acid chain. For example, the ester carbonyl (C=O) appears at ~165–170 ppm in ¹³C NMR .
- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding motifs (e.g., centrosymmetric dimers observed in similar acetic acid derivatives) .
- IR Spectroscopy : Confirms ester (C=O stretch at ~1720 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3000 cm⁻¹) groups .
Advanced: How to resolve discrepancies between experimental and computational spectroscopic data?
Methodological Answer:
Verify Experimental Conditions : Ensure sample purity (e.g., via HPLC) and solvent effects (e.g., DMSO vs. CDCl₃ in NMR).
Re-evaluate Computational Models : Adjust DFT parameters (e.g., solvent model, basis set) to match experimental settings.
Cross-Validation : Compare with analogous compounds. For example, ’s X-ray data validated NMR assignments for 3-bromo-4-methoxyphenylacetic acid.
Case Study : If experimental NMR shifts deviate from predictions, check for dynamic effects (e.g., tautomerism) or intermolecular interactions (e.g., hydrogen bonding) .
Basic: What purification methods are effective for isolating this compound?
Methodological Answer:
- Recrystallization : Use solvents like ethanol/water mixtures, leveraging solubility differences (common in aromatic acetic acid derivatives) .
- Column Chromatography : Silica gel with eluents such as ethyl acetate/hexane (gradient elution) to separate ester and carboxylic acid byproducts .
- Acid-Base Extraction : Exploit the carboxylic acid’s acidity (pKa ~4–5) to partition into aqueous NaHCO₃, separating it from neutral impurities.
Advanced: What strategies mitigate by-product formation during synthesis?
Methodological Answer:
- Controlled Reaction Conditions : Slow addition of reagents (e.g., dropwise bromine in acetic acid, as in ) minimizes side reactions.
- Protecting Groups : Temporarily block reactive sites (e.g., acetic acid’s -COOH group as a methyl ester) to prevent undesired substitutions.
- Catalytic Optimization : Use Lewis acids (e.g., AlCl₃) to enhance regioselectivity and reduce polymerization .
Example : highlights aminoethoxy functionalization under mild conditions to reduce by-products.
Advanced: How is this compound applied in medicinal chemistry research?
Methodological Answer:
- Synthetic Intermediate : Used in natural product synthesis (e.g., combretastatin analogs) via Perkin condensations or decarboxylation .
- Pharmacophore Development : The thiophene ring and carboxylic acid group serve as bioisosteres for benzene and sulfonamides, enhancing solubility and target binding .
Case Study : Similar acetic acid derivatives are precursors to vancomycin analogs ( ), suggesting potential antibiotic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
